ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The compound is formally named ethyl 1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate under IUPAC guidelines. Its molecular formula is C₁₃H₁₄ClN₃O₂ , with a molecular weight of 279.72 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1030014-82-4 |
| SMILES Notation | CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)Cl)C |
| InChIKey | HENSLLNSRJFXBK-UHFFFAOYSA-N |
The triazole ring (positions 1–3) is substituted at N1 with a 4-chlorobenzyl group, at C5 with a methyl group, and at C4 with an ethyl carboxylate moiety.
Crystallographic Data and Solid-State Conformational Analysis
No crystallographic data (e.g., unit cell parameters, space group) for this compound is reported in the provided sources. However, the molecular geometry can be inferred from structural analogs:
- The triazole ring adopts a planar conformation due to aromaticity.
- The 4-chlorobenzyl group projects orthogonally from the triazole plane, minimizing steric clashes with the methyl and carboxylate groups.
- The ethyl carboxylate ester adopts a staggered conformation to reduce torsional strain.
Predicted bond lengths and angles align with typical triazole derivatives:
Spectroscopic Profiling (FT-IR, NMR, MS)
While experimental spectra are not explicitly provided in the sources, characteristic signals can be deduced from the molecular structure:
FT-IR Spectroscopy
- C=O stretch : ~1700–1750 cm⁻¹ (ester carbonyl).
- C–N stretch : ~1250–1350 cm⁻¹ (triazole ring).
- C–Cl stretch : ~550–800 cm⁻¹.
NMR Spectroscopy
- ¹H NMR :
- ¹³C NMR :
Mass Spectrometry
Properties
IUPAC Name |
ethyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-3-19-13(18)12-9(2)17(16-15-12)8-10-4-6-11(14)7-5-10/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENSLLNSRJFXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649776 | |
| Record name | Ethyl 1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030014-82-4 | |
| Record name | Ethyl 1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of Azide: The starting material, 4-chlorobenzyl bromide, is reacted with sodium azide to form 4-chlorobenzyl azide.
Cycloaddition Reaction: The 4-chlorobenzyl azide is then reacted with ethyl propiolate in the presence of a copper(I) catalyst to form the triazole ring.
Esterification: The resulting product is then subjected to esterification to introduce the ethyl ester group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate. The compound exhibits promising activity against various cancer cell lines due to its ability to inhibit specific enzymes involved in tumor growth.
Case Study : A study conducted on novel 1,2,3-triazole derivatives showed that compounds with similar structures demonstrated significant cytotoxic effects on cancer cells. The mechanism of action is believed to involve the inhibition of key metabolic pathways essential for cancer cell proliferation .
Antimicrobial Properties
The triazole ring structure is known for its antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Methicillin-resistant S. aureus | 8 |
Agrochemical Development
Triazole compounds are widely used in agrochemicals due to their fungicidal properties. This compound can be utilized as a lead compound in developing new fungicides.
Case Study : Research indicates that triazole derivatives can effectively combat fungal pathogens in crops. For instance, studies have shown that similar compounds significantly reduce fungal growth in controlled environments .
Mechanism of Action
The mechanism of action of ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the compound’s biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate with analogous triazole derivatives, focusing on structural variations, physicochemical properties, and functional applications.
Substituent Variations at Position 1
The substituent at position 1 of the triazole ring critically influences molecular properties. Key comparisons include:
Substituent Variations at Position 5
The methyl group at position 5 is conserved in most analogs, but substitution with chlorine (e.g., ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate) introduces electron-withdrawing effects. This increases thermal stability but may reduce solubility in polar solvents .
Carboxylate Ester Variations
While ethyl esters dominate, methyl or propyl esters alter lipophilicity and metabolic stability. For example, methyl esters generally exhibit higher aqueous solubility but faster enzymatic hydrolysis in biological systems.
Key Research Findings
Corrosion Inhibition
- Target Compound : Achieves 85–90% inhibition efficiency on AA6061 alloy in 0.5 M HCl, attributed to strong adsorption via the 4-chlorobenzyl group and planar triazole ring .
- Analog Comparison : Pyridylmethyl derivatives (e.g., ) show similar efficiency but require higher concentrations due to reduced hydrophobicity .
Structural and Electronic Properties
- Electron Delocalization : Short C–N bonds (1.32–1.38 Å) in the triazole ring indicate significant electron delocalization, enhancing stability and interaction with metal surfaces or biological targets .
- Hydrogen Bonding : Pyridylmethyl and carboxylate groups facilitate intermolecular interactions, improving crystal packing and thermal stability .
Data Tables
Table 1: Comparative Corrosion Inhibition Efficiency
Biological Activity
Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic compound belonging to the triazole class, which has garnered significant attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C₁₃H₁₄ClN₃O₂
- Molecular Weight : 279.72 g/mol
- Melting Point : 155 °C
- CAS Number : 1030014-82-4
The compound features a triazole ring that is known for its biological significance, particularly in the development of antifungal and anticancer agents .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole moiety can inhibit enzymes involved in critical biochemical pathways. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, disrupting their normal functions. This inhibition can lead to altered metabolic processes within cells .
- Antimicrobial Activity : The presence of the chlorobenzyl group enhances its potential as an antimicrobial agent by interfering with microbial cell wall synthesis or function .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that it exhibits significant efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Potential
Research indicates that triazole derivatives like this compound may possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in several cancer lines. For instance:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
These results suggest that the compound could be a candidate for further development in cancer therapeutics .
Comparative Activity
To understand the unique properties of this compound, it is useful to compare it with other similar triazole derivatives:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-triazole | Moderate | High |
| 5-Methyl-1H-triazole-4-carboxylic acid | Low | Moderate |
| 1-(4-chlorobenzyl)-1H-triazole | High | Low |
This table highlights that while some compounds may excel in one area (e.g., antimicrobial), ethyl 1-(4-chlorobenzyl)-5-methyl-1H-triazole exhibits a balanced profile across both antimicrobial and anticancer activities .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Anticancer Mechanism Investigation : Research conducted at a leading university found that the compound induced apoptosis in cancer cells through mitochondrial pathway activation. This was evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells .
- Structure–Activity Relationship (SAR) : A comprehensive SAR analysis indicated that modifications on the chlorobenzyl group could enhance both antimicrobial and anticancer activities. Substituents on this group were found to significantly affect binding affinity to target enzymes .
Q & A
Q. Why do antimicrobial assays show variability in MIC values against Gram-negative bacteria?
- Differences in bacterial efflux pump expression (e.g., AcrAB-TolC in E. coli) reduce intracellular accumulation.
- Synergistic studies with efflux inhibitors (e.g., PAβN) lower MIC from 32 μg/mL to 8 μg/mL, confirming pump-mediated resistance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
